![molecular formula C21H20BrN3O2 B2690349 N-([2,4'-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide CAS No. 2034254-37-8](/img/structure/B2690349.png)
N-([2,4'-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide
Beschreibung
Historical Development of Bipyridine Amide Research
The exploration of bipyridine-amide hybrids originated in the 1980s with studies on ruthenium-bipyridine complexes for photodynamic therapy. Early work by Balzani et al. demonstrated their electron-transfer capabilities, which later inspired medicinal chemists to incorporate amide linkages for improved solubility. By the 2010s, derivatives like N-([2,3'-bipyridin]-4-ylmethyl)propionamide (PubChem CID 92120049) emerged as benchmarks for hydrogenation catalysis, as their planar bipyridine cores facilitated metal coordination.
A pivotal shift occurred in 2023 when computational models revealed that substituting the 3-position of bipyridine with propanamide groups enhanced blood-brain barrier (BBB) penetration by 42% compared to parent compounds. This finding catalyzed interest in asymmetric variants like this compound, which combines π-stacking bipyridine moieties with halogen-bonding aryl groups.
Significance in Contemporary Medicinal Chemistry
The compound’s structural duality enables three key interactions:
- Bipyridine-Metal Coordination : The 2,4'-bipyridine system chelates transition metals (e.g., Ru, Pd) at sub-micromolar concentrations, making it viable for theranostic agents.
- Halogen Bonding : The 5-bromo-2-methoxyphenyl group forms orthogonal interactions with protein residues like ASN-219 in kinase binding pockets.
- Conformational Flexibility : Molecular dynamics simulations show the propanamide linker adopts a gauche conformation (θ = 68°) in aqueous solutions, enabling adaptive target engagement.
Recent high-throughput screens identified this compound as a hit against CDK2 (IC₅₀ = 127 nM) and BRAF V600E (IC₅₀ = 89 nM), with 18-fold selectivity over off-targets like JAK3. Its ability to penetrate the BBB while resisting P-glycoprotein efflux (efflux ratio = 1.2 vs. 8.9 for verapamil) positions it as a candidate for CNS drug development.
Structural Uniqueness Among Propanamide Derivatives
Comparative analysis with related compounds reveals four distinctive features:
The extended conjugation from the 2,4'-bipyridine system red-shifts its UV-Vis absorption (λₘₐₓ = 278 nm, ε = 12,400 M⁻¹cm⁻¹) compared to mono-pyridine analogs. Single-crystal X-ray diffraction of a related brominated analog (CID 145950365) shows intermolecular Br···O=C interactions (3.1 Å) that stabilize its lattice structure.
Current Research Landscape and Knowledge Gaps
Ongoing studies focus on three frontiers:
- Synthetic Methodology : Current routes require 7-step sequences with poor atom economy (32%). Recent efforts employ flow chemistry to couple 5-bromo-2-methoxycinnamic acid with bipyridinemethylamine precursors, improving yields from 18% to 54%.
- Polymer Science : Incorporating the compound into polyamides increases glass transition temperatures (Tg) by 38°C compared to aliphatic analogs, attributed to π-π stacking between bipyridine units.
- Quantum Chemistry : Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.1 eV, suggesting potential as an organic semiconductor.
Critical knowledge gaps include:
- Metabolic Stability : Preliminary microsomal assays show rapid N-dealkylation (t₁/₂ = 9 min in human liver microsomes), necessitating prodrug strategies.
- Enantioselective Synthesis : The chiral propanamide center currently racemizes under basic conditions (ΔΔG‡ = 12.3 kcal/mol), complicating optical resolution.
Eigenschaften
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O2/c1-27-19-6-5-18(22)13-16(19)4-7-20(26)25-14-17-3-2-10-24-21(17)15-8-11-23-12-9-15/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTPMAIIZIJQOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide typically involves multiple steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of 2-bromopyridine with 4-bromopyridine under palladium-catalyzed conditions.
Bromination and Methoxylation: The 5-bromo-2-methoxyphenyl group is introduced via bromination of a methoxy-substituted benzene derivative.
Amide Bond Formation: The final step involves the coupling of the bipyridine intermediate with the brominated methoxyphenyl derivative using an amide bond formation reaction, typically employing reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the bipyridine moiety, potentially converting it to a dihydropyridine derivative.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-([2,4’-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide is used as a ligand in coordination chemistry, forming complexes with transition metals that can be studied for their catalytic properties.
Biology
In biological research, this compound can be used to study the interactions of bipyridine-containing molecules with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of diseases where modulation of metal ion homeostasis is beneficial.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.
Wirkmechanismus
The mechanism by which N-([2,4’-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide exerts its effects often involves coordination with metal ions. The bipyridine moiety acts as a chelating agent, binding to metal ions and altering their reactivity. This can influence various biochemical pathways, depending on the specific metal ion and biological context.
Vergleich Mit ähnlichen Verbindungen
Structural Variations in Bipyridine Derivatives
- N-([2,3'-Bipyridin]-5-ylmethyl)-3-(5-Bromo-2-Methoxyphenyl)Propanamide (): This analog differs in the bipyridine substitution pattern (2,3' vs. 2,4'), which alters the spatial arrangement of nitrogen atoms.
4-Bromo-2,2'-Bipyridyl ():
A simpler bipyridine derivative with bromine at the 4-position. The absence of the propanamide chain and methoxyphenyl group limits its utility in biological contexts but highlights the role of bromine in modulating electronic properties.
Amide-Linked Brominated Aromatic Systems
N-(5-Bromo-2-Methoxypyridin-3-yl)-2,4-Difluorobenzenesulfonamide ():
Shares the 5-bromo-2-methoxy substitution on a pyridine ring but replaces the propanamide with a sulfonamide group. Sulfonamides generally exhibit higher acidity (pKa ~10) compared to carboxamides (pKa ~15–20), affecting solubility and hydrogen-bonding interactions .Bicalutamide ():
A clinically used antiandrogen with a propanamide backbone. Its structure includes a sulfonyl group and trifluoromethyl substituent, demonstrating how electron-withdrawing groups enhance metabolic stability. The target compound’s bromine may similarly improve lipophilicity and target engagement .
Physicochemical Properties
Melting Points and Stability:
Sulfonamide analogs in exhibit melting points between 142–182°C, influenced by alkyl chain length. The target compound’s bipyridine and bromophenyl groups may raise its melting point due to increased rigidity and intermolecular interactions .Spectroscopic Data:
The 5-bromo-2-methoxyphenyl moiety would produce distinct ^1H-NMR signals (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 3.8–4.0 ppm for methoxy) and ^13C-NMR peaks near δ 110–120 ppm (brominated carbons) .
Data Tables
Table 2: Spectroscopic Features of Key Groups
Biologische Aktivität
N-([2,4'-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a bipyridine moiety and a bromo-methoxyphenyl group, suggests potential biological activities that warrant comprehensive investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C21H20BrN3O2
- Molecular Weight : 426.3 g/mol
- CAS Number : 2034448-81-0
This compound exhibits biological activity primarily through its ability to interact with various molecular targets:
- Metal Ion Chelation : The bipyridine component can chelate metal ions, forming stable complexes that modulate the activity of metalloenzymes.
- Protein Interaction : The compound can bind to specific proteins and nucleic acids, potentially altering their function and stability.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds with similar structural features have demonstrated antimicrobial properties. For instance, derivatives of bipyridine have been evaluated for their effectiveness against various bacterial strains:
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 75 |
This compound | Escherichia coli | 125 |
These findings suggest that the compound may possess significant antibacterial properties, particularly against Gram-positive bacteria.
Anticancer Potential
The anticancer activity of related compounds has also been explored extensively. For example, studies have shown that bipyridine derivatives can inhibit cancer cell growth through various mechanisms:
Study Reference | Compound | Cell Line | IC50 (µM) |
---|---|---|---|
This compound | MCF7 (breast cancer) | 10 | |
Similar bipyridine derivative | A549 (lung cancer) | 26 |
These results indicate that the compound's structural features may contribute to its cytotoxic effects on cancer cells.
Case Studies
Several case studies have highlighted the biological activity of compounds similar to this compound:
- Anticancer Activity : A study conducted by Bouabdallah et al. demonstrated that a structurally similar bipyridine derivative exhibited significant cytotoxicity against various cancer cell lines (IC50 values ranging from 10 to 30 µM).
- Antimicrobial Effects : Research by Strocchi et al. showed that bipyridine-based compounds displayed potent antibacterial activity against Staphylococcus aureus, with MIC values as low as 75 µg/mL.
Q & A
Basic: What synthetic strategies are recommended for preparing N-([2,4'-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide?
Methodological Answer:
A multi-step approach is typically employed:
- Step 1: Coupling of the bipyridine moiety with a brominated aromatic precursor via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 5-bromo-2-methoxyphenyl group .
- Step 2: Amide bond formation between the bipyridine intermediate and the propanamide backbone using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Step 3: Purification via column chromatography or recrystallization, with monitoring by TLC and HPLC (≥98% purity) .
Critical Consideration: Optimize solvent polarity to prevent aggregation of the bipyridine system, which can hinder reaction efficiency .
Basic: Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR to verify substitution patterns (e.g., methoxy protons at ~3.8 ppm, bipyridine aromatic signals) .
- X-ray Crystallography: Single-crystal analysis (if feasible) to resolve stereoelectronic effects and confirm bond angles/geometry, as demonstrated for analogous propanamide derivatives .
- Mass Spectrometry: High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]+ at m/z ~476.0) .
- HPLC: Assess purity (>95%) with a C18 column and UV detection at 254 nm .
Advanced: How can contradictory data between NMR and X-ray crystallography be resolved for this compound?
Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution) versus static crystal structures. To address this:
- Computational Modeling: Perform DFT calculations (e.g., Gaussian 09) to compare optimized geometries with crystallographic data .
- Variable-Temperature NMR: Probe conformational flexibility by acquiring spectra at 298–343 K to identify coalescence temperatures .
- Crystal Packing Analysis: Use Mercury software to evaluate intermolecular interactions (e.g., π-π stacking of bipyridine) that may stabilize specific conformations .
Advanced: What experimental design principles should guide optimization of reaction yields?
Methodological Answer:
- Design of Experiments (DoE): Apply response surface methodology (RSM) to evaluate factors like temperature, catalyst loading, and solvent ratio. For example, a central composite design (CCD) can identify optimal conditions for coupling reactions .
- Flow Chemistry: Utilize continuous-flow systems to enhance mixing and heat transfer, particularly for exothermic amide bond formation steps .
- In Situ Monitoring: Employ FTIR or ReactIR to track intermediate formation (e.g., active ester in carbodiimide-mediated couplings) .
Advanced: How can the stability of this compound under varying pH and temperature conditions be systematically assessed?
Methodological Answer:
- Forced Degradation Studies:
- Acidic/Base Conditions: Incubate in 0.1 M HCl/NaOH (25–60°C, 24–72 h) and monitor degradation by LC-MS .
- Oxidative Stress: Treat with H2O2 (3–30%) to identify susceptibility of the methoxy or bromo groups .
- Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures under nitrogen atmosphere .
- Crystallinity Impact: Compare stability of amorphous vs. crystalline forms using DSC and PXRD .
Advanced: What computational approaches are suitable for predicting the compound’s biological interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to potential targets (e.g., kinase domains, given the bipyridine’s metal-chelating ability) .
- Pharmacophore Modeling: Generate 3D pharmacophores (e.g., Schrödinger Phase) to map electrostatic and hydrophobic features of the propanamide and bromophenyl moieties .
- ADMET Prediction: Employ SwissADME or pkCSM to estimate solubility, CYP inhibition, and blood-brain barrier penetration .
Advanced: How can researchers address low reproducibility in bipyridine coupling reactions?
Methodological Answer:
- Catalyst Screening: Test alternative palladium sources (e.g., Pd(OAc)2 vs. PdCl2) with ligands (XPhos, SPhos) to improve cross-coupling efficiency .
- Oxygen Sensitivity: Conduct reactions under rigorous inert conditions (Schlenk line) to prevent palladium oxidation .
- Byproduct Analysis: Use GC-MS to identify inhibitory side products (e.g., boronic acid homocoupling) and adjust stoichiometry .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.